Dethiophalloidin

Description

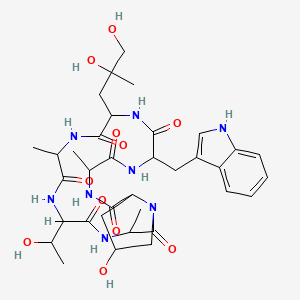

Structure

2D Structure

Properties

CAS No. |

35173-40-1 |

|---|---|

Molecular Formula |

C35H50N8O11 |

Molecular Weight |

758.8 g/mol |

IUPAC Name |

12-(2,3-dihydroxy-2-methylpropyl)-23-hydroxy-6-(1-hydroxyethyl)-15-(1H-indol-3-ylmethyl)-3,9,18-trimethyl-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosane-2,5,8,11,14,17,20-heptone |

InChI |

InChI=1S/C35H50N8O11/c1-16-28(47)40-24(10-20-13-36-23-9-7-6-8-22(20)23)30(49)41-25(12-35(5,54)15-44)31(50)37-17(2)29(48)42-27(19(4)45)33(52)39-18(3)34(53)43-14-21(46)11-26(43)32(51)38-16/h6-9,13,16-19,21,24-27,36,44-46,54H,10-12,14-15H2,1-5H3,(H,37,50)(H,38,51)(H,39,52)(H,40,47)(H,41,49)(H,42,48) |

InChI Key |

IYJPKTWFAHJIAW-UHFFFAOYSA-N |

SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CC(CC2C(=O)N1)O)C)C(C)O)C)CC(C)(CO)O)CC3=CNC4=CC=CC=C43 |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CC(CC2C(=O)N1)O)C)C(C)O)C)CC(C)(CO)O)CC3=CNC4=CC=CC=C43 |

Synonyms |

dethiophalloidin |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Dethiophalloidin and its Parent Compound, Phalloidin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Dethiophalloidin, a non-toxic derivative of the potent F-actin stabilizing agent, phalloidin. While the name "this compound" is not commonly used in recent literature, it refers to a class of phalloidin derivatives where the critical thioether bridge has been cleaved, rendering the molecule unable to adopt the rigid conformation necessary for high-affinity actin binding and toxicity. This guide will use "secophalloidin," the more formally recognized term for the cleaved form, as a primary identifier for these dethio variants. We will delve into the chemical structures of phalloidin and secophalloidin, their mechanisms of action, comparative biological activities, and relevant experimental protocols. This document aims to serve as a valuable resource for researchers in cell biology, toxicology, and drug development.

Introduction to Phalloidin and the Significance of the Thioether Bridge

Phalloidin is a bicyclic heptapeptide belonging to the phallotoxin family of toxins isolated from the Amanita phalloides mushroom, commonly known as the death cap.[1] Its defining structural feature is a tryptathionine bridge, a thioether linkage between a cysteine and a tryptophan residue, which locks the peptide into a rigid conformation.[1] This rigidity is paramount to its biological activity. Phalloidin exhibits high affinity and specificity for filamentous actin (F-actin), binding at the interface between actin subunits and effectively stabilizing the filament.[2] This stabilization prevents the depolymerization of F-actin, disrupting the dynamic nature of the actin cytoskeleton and leading to cellular toxicity.[2]

The integrity of the thioether bridge is directly linked to phalloidin's toxicity. Cleavage of this bridge, which can occur at elevated pH, results in a more flexible, monocyclic peptide known as secophalloidin.[3] This "dethio" derivative, referred to herein as this compound/secophalloidin, exhibits a significantly reduced affinity for F-actin and is considered non-toxic.[4] A comparative study of phalloidin and its derivatives, including this compound and secophalloidin, revealed that the toxic compounds possess a rigid molecular structure, while the non-toxic derivatives have multiple conformations.[4]

Chemical Structures

Phalloidin

Phalloidin is a bicyclic heptapeptide with the following primary structure: cyclo(L-Ala-D-Thr-L-Cys-L-Hyp-L-Ala-L-Trp-L-Leu). The key feature is the thioether bond between the sulfur atom of Cysteine and the indole ring of Tryptophan, forming the tryptathionine bridge.

Molecular Formula: C₃₅H₄₈N₈O₁₁S[5]

This compound (Secophalloidin)

This compound, or more precisely secophalloidin, is the derivative of phalloidin in which the tryptathionine thioether bridge is cleaved. This results in a monocyclic heptapeptide. The exact structure resulting from cleavage can vary depending on the method of cleavage, but generally involves the opening of the inner ring structure.

Mechanism of Action and Biological Activity

The biological activity of phalloidin and its derivatives is intrinsically linked to their interaction with F-actin.

Phalloidin: Stabilization of F-actin

Phalloidin binds to F-actin with high affinity, stabilizing the filament and preventing its depolymerization.[2] This leads to a shift in the cellular equilibrium from monomeric G-actin to polymeric F-actin. The stabilization of actin filaments disrupts essential cellular processes that rely on actin dynamics, such as cell motility, division, and maintenance of cell shape, ultimately leading to cytotoxicity.

This compound (Secophalloidin): A Weakened Interaction

The cleavage of the thioether bridge in this compound (secophalloidin) results in a more flexible molecule that cannot maintain the rigid conformation necessary for high-affinity binding to F-actin.[4] Consequently, secophalloidin is considered non-toxic and has a significantly reduced ability to stabilize actin filaments.[6] Some studies suggest that secophalloidin can still induce some muscle activation without Ca2+, indicating a possible direct influence on actomyosin interaction, though its effects are much less pronounced than those of phalloidin.[6]

Quantitative Data

Quantitative data comparing the biological activity of phalloidin and its dethio derivatives are crucial for understanding their structure-activity relationship.

| Compound | Molar Mass ( g/mol ) | Toxicity | Actin Binding Affinity |

| Phalloidin | 788.87[5] | High (Fatal if swallowed, inhaled, or in contact with skin)[7] | High |

| This compound (Secophalloidin) | Not explicitly defined | Non-toxic[4] | Weak[6] |

Further quantitative data on the specific binding kinetics of this compound/secophalloidin are not widely available, reflecting its reduced biological significance compared to the parent compound.

Experimental Protocols

Cleavage of the Thioether Bridge in Phalloidin (General Principle)

While a specific, detailed protocol for the synthesis of "this compound" is not commonly published due to its limited application, the cleavage of the thioether bridge in phalloidin is known to occur under certain conditions.

Principle: The tryptathionine thioether bridge in phalloidin is susceptible to cleavage at elevated pH.[3]

General Procedure:

-

Dissolve phalloidin in a suitable buffer.

-

Adjust the pH of the solution to an alkaline range (e.g., pH > 9).

-

Incubate the solution for a sufficient period to allow for the cleavage of the thioether bond. The exact time and temperature would need to be optimized.

-

Monitor the reaction progress using analytical techniques such as HPLC or mass spectrometry to detect the formation of secophalloidin.

-

Purify the resulting secophalloidin using chromatographic methods.

Note: This is a generalized procedure. Specific conditions would require empirical determination.

Staining of F-actin with Fluorescently Labeled Phalloidin

Fluorescently labeled phalloidin is a widely used tool for visualizing F-actin in fixed and permeabilized cells.

Materials:

-

Cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

Methanol-free formaldehyde (3.7%)

-

Triton X-100 (0.1%) or other permeabilization agent

-

Fluorescently labeled phalloidin conjugate (e.g., Phalloidin-FITC)

-

Bovine serum albumin (BSA) (optional, for blocking)

-

Mounting medium

Procedure for Formaldehyde-Fixed Cells:

-

Wash cells twice with pre-warmed PBS.

-

Fix the cells with 3.7% methanol-free formaldehyde in PBS for 10 minutes at room temperature.[8]

-

Wash the cells twice with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes.

-

Wash the cells twice with PBS.

-

(Optional) To reduce nonspecific background staining, incubate with 1% BSA in PBS for 20-30 minutes.

-

Dilute the fluorescent phalloidin conjugate to its working concentration in PBS (often with 1% BSA).

-

Incubate the cells with the diluted phalloidin conjugate for 20-90 minutes at room temperature, protected from light.

-

Wash the cells two to three times with PBS.

-

Mount the coverslip with an appropriate mounting medium.

-

Visualize the stained F-actin using a fluorescence microscope with the appropriate filter set.

Visualization of the Phalloidin-Actin Interaction Pathway

The interaction of phalloidin with F-actin is a direct binding event that leads to the stabilization of the filament. This can be conceptualized as a logical workflow.

Caption: Logical workflow of phalloidin's interaction with and stabilization of F-actin.

Conclusion

This compound, more commonly known as secophalloidin, represents a class of phalloidin derivatives where the critical tryptathionine thioether bridge is cleaved. This structural modification leads to a loss of the rigid conformation necessary for high-affinity binding to F-actin, rendering these compounds non-toxic. The study of this compound in comparison to its parent compound, phalloidin, provides valuable insights into the structure-activity relationship of these toxins and underscores the importance of the bicyclic structure for their potent biological effects. While phalloidin remains an indispensable tool for visualizing the actin cytoskeleton, its dethio derivatives serve as important negative controls and models for understanding the molecular basis of its toxicity. This guide provides a foundational understanding of these compounds for researchers and professionals in related fields.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Comparative study on the conformation of phalloidin, viroisin, and related derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. westliberty.edu [westliberty.edu]

- 8. Phalloidin-PAINT: Enhanced quantitative nanoscale imaging of F-actin - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Dethiophalloidin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dethiophalloidin, a derivative of the potent actin-stabilizing agent phalloidin, represents a valuable tool for investigating the dynamics of the actin cytoskeleton and its role in cellular processes. While specific quantitative data for this compound is limited in the current scientific literature, its mechanism of action is understood to be analogous to that of its parent compound, phalloidin. This technical guide synthesizes the available information on phallotoxins to provide a comprehensive overview of the core mechanism of action of this compound. It details the interaction with actin filaments, the kinetic parameters of this binding based on phalloidin data, and the experimental methodologies employed to study these interactions. The document also explores how structural modifications, such as the removal of the thioether bridge in this compound, may influence its biological activity, drawing parallels with other phalloidin derivatives.

Introduction to Phallotoxins and this compound

Phallotoxins are a class of bicyclic heptapeptides isolated from the poisonous mushroom Amanita phalloides. The most well-characterized of these is phalloidin, which is widely used in cell biology as a fluorescently-labeled probe to visualize F-actin. Phallotoxins exert their toxicity by binding with high affinity and specificity to filamentous actin (F-actin), thereby stabilizing the filaments and preventing their depolymerization. This disruption of actin dynamics interferes with essential cellular functions such as cell motility, division, and maintenance of cell shape.[1]

This compound is a derivative of phalloidin in which the characteristic thioether bridge between the cysteine and tryptophan residues is absent. This structural modification is expected to alter the conformational rigidity of the peptide and, consequently, its binding affinity for actin and its overall biological activity. Understanding the precise mechanism of action of this compound is crucial for its application as a research tool and for the development of novel therapeutics targeting the actin cytoskeleton.

Core Mechanism of Action: Interaction with Actin

The primary molecular target of this compound, like all phallotoxins, is the actin filament. The binding of phallotoxins to F-actin is a highly specific interaction that stabilizes the filament structure.

Key aspects of the mechanism include:

-

Binding Site: Phallotoxins bind at the interface between adjacent actin subunits in the filament.[2] This binding site involves multiple contact points, effectively "gluing" the subunits together.

-

Stabilization of F-actin: By binding to F-actin, phallotoxins significantly reduce the rate of depolymerization from both the pointed and barbed ends of the filament.[3][4][5] This leads to an accumulation of polymerized actin within the cell.

-

Promotion of Polymerization: Phallotoxins can also promote the polymerization of G-actin (monomeric actin) into F-actin by stabilizing actin oligomers, which act as nuclei for further polymerization.[6]

-

Stoichiometry: The binding of phallotoxins to actin is stoichiometric, with approximately one molecule of the toxin binding to one actin subunit within the filament.[7]

The overall effect is a shift in the cellular equilibrium of actin from its dynamic monomeric (G-actin) and filamentous (F-actin) states towards a static, overly polymerized state.

Quantitative Analysis of Phallotoxin-Actin Interaction

| Parameter | Value (for Phalloidin) | Significance | Reference |

| Association Rate Constant (kon) | |||

| Preferred End | 2.63 x 106 M-1s-1 | Rate of phalloidin binding to the faster-growing end of the actin filament. | [3][5] |

| Non-preferred End | 0.256 x 106 M-1s-1 | Rate of phalloidin binding to the slower-growing end of the actin filament. | [3] |

| Dissociation Rate Constant (koff) | |||

| Preferred End | Essentially zero (from 0.317 s-1) | Phalloidin binding is practically irreversible, leading to strong filament stabilization. | [3][5] |

| Non-preferred End | Essentially zero (from 0.269 s-1) | Similar to the preferred end, indicating tight binding and stabilization. | [3] |

| Dissociation Constant (Kd) | ~20-40 nM | A measure of the binding affinity; a lower value indicates higher affinity. | [8] |

| Effect on Critical Concentration (Cc) | Lowered to near zero | The concentration of G-actin at which polymerization and depolymerization are balanced; lowering it strongly favors polymerization. | [3][5] |

Note: The data presented is for phalloidin and serves as an approximation for this compound. The actual values for this compound may differ due to its structural variation.

Impact of Structural Modifications: Insights from Phalloidin Derivatives

The structural integrity of the phallotoxin molecule is critical for its high-affinity binding to actin. Modifications to the phalloidin structure can significantly alter its biological activity. For instance, secophalloidin, a derivative in which the bicyclic ring structure is opened, exhibits weaker binding to actin.[1] This suggests that the rigid, bicyclic conformation of phalloidin is important for optimal interaction with F-actin.

This compound, lacking the thioether bridge, is expected to have greater conformational flexibility compared to phalloidin. This could potentially lead to:

-

Altered Binding Affinity: The increased flexibility may result in a lower binding affinity (higher Kd) for F-actin compared to phalloidin.

-

Modified Kinetics: The association and dissociation rates may be different, potentially leading to a more reversible interaction.

-

Differential Cellular Effects: A weaker interaction with actin might translate to reduced cytotoxicity or a different profile of cellular effects. For example, some phalloidin derivatives have been shown to increase the Ca2+ responsiveness of striated muscles.[1]

Experimental Methodologies for Studying Phallotoxin-Actin Interactions

A variety of experimental techniques are employed to characterize the interaction between phallotoxins and actin.

Actin Polymerization Assays

These assays are fundamental for quantifying the effect of compounds on actin dynamics. A common method involves the use of pyrene-labeled G-actin.

-

Principle: Pyrene-labeled G-actin exhibits low fluorescence, but upon incorporation into F-actin, its fluorescence intensity increases significantly. This change in fluorescence can be monitored over time to determine the rates of polymerization.

-

Protocol Outline:

-

Preparation: Purified G-actin is labeled with pyrene iodoacetamide.

-

Initiation of Polymerization: Polymerization is initiated by adding salts (e.g., KCl, MgCl2) to a solution of pyrene-labeled G-actin.

-

Treatment: The assay is performed in the presence and absence of the test compound (e.g., this compound).

-

Measurement: Fluorescence is measured over time using a fluorometer.

-

Analysis: The rate of polymerization is determined from the slope of the fluorescence curve. The effect of the compound on the lag phase (nucleation) and the steady-state fluorescence (critical concentration) can also be assessed.

-

Muscle Fiber Contractility Assays

The effect of this compound on muscle function can be assessed using skinned muscle fiber preparations.

-

Principle: Skinned muscle fibers have their sarcolemma chemically removed, allowing for direct control of the intracellular environment (e.g., Ca2+ concentration) and the introduction of exogenous compounds.

-

Protocol Outline:

-

Preparation: Single muscle fibers are isolated and "skinned" using detergents (e.g., Triton X-100).

-

Mounting: The fiber is mounted between a force transducer and a length controller.

-

Activation: The fiber is exposed to solutions with varying Ca2+ concentrations to induce contraction.

-

Treatment: this compound is added to the bathing solution, and changes in force production and Ca2+ sensitivity are measured.

-

Analysis: Force-pCa curves are generated to determine the effect of the compound on maximal force and the Ca2+ concentration required for half-maximal activation.

-

Fluorescence Microscopy

Fluorescently labeled this compound can be used to visualize the F-actin cytoskeleton in fixed and permeabilized cells, allowing for the qualitative assessment of its effects on cellular morphology and actin distribution.

Conclusion and Future Research Directions

This compound's mechanism of action is centered on its ability to bind to and stabilize filamentous actin, thereby disrupting the dynamic equilibrium of the actin cytoskeleton. While its effects are presumed to be similar to those of phalloidin, the structural difference—the absence of the thioether bridge—likely modulates its binding affinity and kinetics. This makes this compound a potentially valuable tool for dissecting the finer aspects of actin dynamics and its regulation.

Future research should focus on obtaining specific quantitative data for this compound, including its binding constants (Kd, kon, koff) for actin and its IC50/EC50 values in various cellular assays. Such data would allow for a more precise understanding of its mechanism and would facilitate its use in the development of novel probes and therapeutic agents targeting the actin cytoskeleton. Comparative studies with other phalloidin derivatives will also be instrumental in elucidating the structure-activity relationships within this important class of natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural insights into actin filament recognition by commonly used cellular actin markers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phalloidin enhances actin assembly by preventing monomer dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetics of actin depolymerization: influence of ions, temperature, age of F-actin, cytochalasin B and phalloidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phalloidin enhances actin assembly by preventing monomer dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interaction of Phalloidin with Actin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phallotoxin and actin binding assay by fluorescence enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetics and thermodynamics of phalloidin binding to actin filaments from three divergent species - PubMed [pubmed.ncbi.nlm.nih.gov]

Dethiophalloidin: An In-depth Technical Guide on Cellular Toxicity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dethiophalloidin, a derivative of the phallotoxin family of bicyclic heptapeptides, is structurally similar to the well-studied compound phalloidin. While phalloidin is a potent stabilizer of filamentous actin (F-actin) and is known to be toxic to cells when introduced intracellularly, there is a notable absence of direct, quantitative data in peer-reviewed literature specifically detailing the cytotoxicity of this compound. This guide provides a comprehensive framework for researchers to assess the cellular toxicity of this compound. It outlines detailed experimental protocols for various cytotoxicity assays, discusses the potential mechanism of action based on its structural similarity to phalloidin, and explores the downstream signaling pathways that may be affected.

Introduction: The Phallotoxin Family and this compound

Phallotoxins, isolated from the Amanita phalloides mushroom, are potent agents that bind to and stabilize F-actin, thereby disrupting the dynamic equilibrium of the actin cytoskeleton. This disruption can interfere with essential cellular processes such as cell motility, division, and maintenance of cell shape, ultimately leading to cell death.[1][2] Phalloidin, the most studied member of this family, is widely used as a tool in cell biology to visualize F-actin.[3][4] However, its toxicity limits its use in live-cell imaging unless modified for increased membrane permeability.

This compound is a derivative of phalloidin in which the thioether bridge is absent. While this structural modification may alter its biological activity and toxicity profile compared to phalloidin, specific data on its cellular toxicity, such as IC50 values, remain to be elucidated. This guide aims to provide the necessary methodological foundation for such an investigation.

Postulated Mechanism of Action of this compound

Based on its structural analogy to phalloidin, it is hypothesized that this compound's primary intracellular target is F-actin. The proposed mechanism involves the binding of this compound to actin filaments, leading to their stabilization and prevention of depolymerization.[5] This interference with the highly dynamic nature of the actin cytoskeleton is expected to trigger a cascade of downstream cellular events.

Caption: Postulated mechanism of this compound action.

Downstream Signaling Pathways Affected by Actin Stabilization

The stabilization of the actin cytoskeleton can have profound effects on numerous signaling pathways that are crucial for normal cellular function. The actin cytoskeleton serves as a scaffold for many signaling proteins and its dynamic nature is integral to the transduction of signals from the cell surface to the nucleus.[6][7] Key signaling pathways likely to be affected by this compound-induced actin stabilization include:

-

Rho Family GTPases: These master regulators of the actin cytoskeleton (including Rho, Rac, and Cdc42) are involved in a feedback loop with actin dynamics.[8] Stabilization of F-actin could disrupt the normal cycling of these GTPases, impacting processes like cell migration and adhesion.

-

Integrin Signaling: Integrins link the extracellular matrix to the actin cytoskeleton, and this connection is vital for cell adhesion, migration, and survival signaling.[9] A static actin network would impair the dynamic changes required for focal adhesion turnover and downstream signaling.

-

Receptor Tyrosine Kinase (RTK) Signaling: The spatial organization and trafficking of RTKs can be influenced by the actin cytoskeleton.[9] Altered actin dynamics may affect receptor dimerization, internalization, and subsequent signaling cascades.

-

Apoptosis Pathways: Disruption of the actin cytoskeleton is a known trigger for apoptosis. The inability of the cell to undergo necessary shape changes and the stress induced by a rigid cytoskeleton can activate intrinsic apoptotic pathways.

Caption: Downstream effects of actin stabilization.

Quantitative Assessment of this compound Cytotoxicity

Due to the lack of published data, the following table is presented as a template for researchers to populate with experimental findings.

| Cell Line | Assay Type | Endpoint | Incubation Time (hrs) | IC50 (µM) | Reference |

| e.g., HeLa | MTT | Metabolic Activity | 24, 48, 72 | Data not available | [Your Study] |

| e.g., A549 | Crystal Violet | Cell Adhesion | 24, 48, 72 | Data not available | [Your Study] |

| e.g., Jurkat | Trypan Blue | Membrane Integrity | 24, 48, 72 | Data not available | [Your Study] |

| e.g., HepG2 | LDH Release | Membrane Integrity | 24, 48, 72 | Data not available | [Your Study] |

Detailed Experimental Protocols for Cytotoxicity Assays

To determine the cytotoxicity of this compound, a multi-faceted approach employing a variety of assays is recommended. Each assay measures a different aspect of cell health, providing a more complete picture of the compound's effects.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well in 100 µL of culture medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO or PBS).

-

Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

Caption: Workflow for the MTT cytotoxicity assay.

Crystal Violet Assay

This assay is suitable for adherent cells and measures cell viability based on the staining of attached cells.[12][13]

Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Fixation: Gently wash the wells with PBS and then fix the cells with 100 µL of methanol for 10-15 minutes.

-

Staining: Remove the methanol and add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.

-

Washing: Gently wash the plate with water to remove excess stain.

-

Solubilization: Add 100 µL of a solubilizing agent (e.g., 33% acetic acid) to each well to release the bound dye.

-

Absorbance Measurement: Measure the absorbance at 590 nm.

Trypan Blue Exclusion Assay

This assay distinguishes between viable and non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up.[14][15]

Protocol:

-

Cell Culture and Treatment: Culture and treat cells with this compound in appropriate culture vessels (e.g., 6-well plates).

-

Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and centrifuge to obtain a cell pellet.

-

Staining: Resuspend the cell pellet in a known volume of PBS or serum-free medium. Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.[16]

-

Counting: Within 3-5 minutes, load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Viability Calculation: Calculate the percentage of viable cells: (% Viability = [Number of viable cells / Total number of cells] x 100).

Caption: Workflow for the Trypan Blue exclusion assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from cells with damaged plasma membranes, another indicator of cell death.[17][18]

Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is important to have appropriate controls: a vehicle control, a positive control for maximum LDH release (cells lysed with a detergent like Triton X-100), and a background control (medium only).[19]

-

Supernatant Collection: Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

-

Assay Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.[20]

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

-

Stop Reaction: Add the stop solution provided in the assay kit.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).

-

Cytotoxicity Calculation: Calculate the percentage of cytotoxicity based on the absorbance values of the experimental and control wells.

Conclusion

While direct evidence of this compound's toxicity to cells is currently lacking in the scientific literature, its structural similarity to phalloidin strongly suggests a mechanism of action involving the stabilization of F-actin. This guide provides a robust set of experimental protocols to systematically evaluate the cytotoxicity of this compound across various cell lines. The data generated from these assays will be invaluable for understanding the biological activity of this compound and for its potential applications in research and drug development. Further investigation into its specific effects on actin dynamics and downstream signaling pathways will provide a more complete understanding of its cellular impact.

References

- 1. The most dreadful mushroom toxins: a review of their toxicological mechanisms, chemical structural characteristics, and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phalloidin-induced actin polymerization in the cytoplasm of cultured cells interferes with cell locomotion and growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. Mechanism of action of phalloidin on the polymerization of muscle actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of Actin Dynamics | Cell Signaling Technology [cellsignal.com]

- 7. cusabio.com [cusabio.com]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. sinobiological.com [sinobiological.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 12. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Trypan Blue Exclusion | Thermo Fisher Scientific - RU [thermofisher.com]

- 15. brd.nci.nih.gov [brd.nci.nih.gov]

- 16. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 17. LDH cytotoxicity assay [protocols.io]

- 18. cellbiologics.com [cellbiologics.com]

- 19. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 20. search.cosmobio.co.jp [search.cosmobio.co.jp]

Dethiophalloidin: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dethiophalloidin, a derivative of the phallotoxin phalloidin, is a bicyclic heptapeptide toxin isolated from the Amanita phalloides mushroom. Like its parent compound, this compound exhibits a high binding affinity for filamentous actin (F-actin), stabilizing the filaments and preventing their depolymerization. This property makes it a valuable tool in cytoskeleton research and a potential component in the development of targeted drug conjugates. Understanding the stability and optimal storage conditions of this compound is critical for ensuring its efficacy and obtaining reproducible experimental results. This in-depth technical guide provides a comprehensive overview of the stability of this compound, recommended storage conditions, and detailed experimental protocols for its assessment.

While specific quantitative stability data for this compound is not extensively available in public literature, this guide draws upon the well-documented stability of the closely related parent compound, phalloidin, to provide a robust framework for handling and stability assessment.

Chemical Properties and Mechanism of Action

This compound is structurally similar to phalloidin, with the key difference being the absence of the thioether bridge, which is cleaved in this compound. This modification can influence its binding kinetics and stability profile. The primary mechanism of action involves the non-covalent binding of this compound to the grooves between F-actin subunits. This interaction stabilizes the actin filaments by significantly reducing the rate of monomer dissociation from both the pointed and barbed ends, thereby shifting the G-actin/F-actin equilibrium towards the filamentous form[1][2]. This stabilization effect is crucial for its biological activity and its application in research.

Stability Profile and Storage Recommendations

The stability of this compound, like other peptides, is influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents. Proper storage is essential to maintain its biological activity over time.

Lyophilized this compound

Lyophilized (freeze-dried) this compound is the most stable form for long-term storage. The absence of water minimizes hydrolysis and other degradation reactions.

Table 1: Recommended Storage Conditions for Lyophilized this compound

| Parameter | Recommended Condition | Expected Stability |

| Temperature | -20°C or lower | At least one year |

| Light | Protected from light (e.g., in an amber vial or dark container) | Extended stability |

| Atmosphere | Desiccated environment | Prevents moisture absorption |

This compound in Solution

Once reconstituted, the stability of this compound is dependent on the solvent, concentration, and storage conditions.

Table 2: Recommended Storage Conditions for this compound Solutions

| Solvent | Storage Temperature | Expected Stability | Notes |

| Methanol | -20°C | At least one year | Protect from light. |

| Dimethyl Sulfoxide (DMSO) | -20°C | At least one year | Protect from light. Freeze in aliquots to avoid repeated freeze-thaw cycles. |

| Aqueous Buffers (e.g., PBS) | -20°C | Weeks to months | Prone to hydrolysis and microbial growth. Prepare fresh or store in aliquots at -80°C for longer-term storage. Avoid repeated freeze-thaw cycles. |

Key Stability Considerations:

-

Temperature: Higher temperatures accelerate degradation. Storage at -20°C or -80°C is crucial for long-term stability of solutions.

-

pH: Phalloidin is known to be unstable at elevated pH, where the thioether bridge can be cleaved[3]. While this compound lacks this bridge, extreme pH values should still be avoided to prevent hydrolysis of the peptide bonds. Neutral pH (around 7.0) is generally recommended for working solutions.

-

Light: Phallotoxins can be susceptible to photodegradation. It is essential to protect both solid and solution forms from light.

-

Oxidation: The presence of oxidizing agents can lead to the modification of amino acid residues, potentially affecting the binding affinity to actin.

-

Freeze-Thaw Cycles: Repeated freezing and thawing can degrade peptides. It is highly recommended to aliquot solutions into single-use volumes to minimize these cycles.

Experimental Protocols for Stability Assessment

To ensure the integrity and activity of this compound for critical applications, it is advisable to perform stability studies. A stability-indicating high-performance liquid chromatography (HPLC) method is the gold standard for quantifying the parent compound and detecting degradation products.

Protocol 1: Development of a Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Materials:

-

This compound reference standard

-

HPLC-grade acetonitrile, methanol, and water

-

HPLC-grade trifluoroacetic acid (TFA) or formic acid

-

C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

HPLC system with UV detector

Methodology:

-

Solvent Preparation: Prepare mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile).

-

Standard Solution Preparation: Prepare a stock solution of this compound in methanol or DMSO at a known concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions Development:

-

Start with a gradient elution, for example, from 10% to 90% mobile phase B over 20-30 minutes.

-

Set the flow rate to 1.0 mL/min.

-

Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

-

Optimize the gradient, mobile phase composition, and column temperature to achieve a sharp, symmetrical peak for this compound with a reasonable retention time.

-

-

Forced Degradation Studies: To generate potential degradation products and demonstrate the specificity of the method, subject the this compound solution to various stress conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid compound or solution at 80°C for 48 hours.

-

Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

-

-

Analysis of Stressed Samples: Inject the stressed samples into the HPLC system. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.

-

Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Quantitative Stability Analysis

Objective: To quantify the degradation of this compound over time under specific storage conditions.

Methodology:

-

Prepare multiple aliquots of this compound solution in the desired solvent and concentration.

-

Store the aliquots under the conditions to be tested (e.g., different temperatures, light exposure).

-

At specified time points (e.g., 0, 1, 2, 4, 8, 12 weeks), remove an aliquot and analyze it using the validated stability-indicating HPLC method.

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

-

Plot the percentage of this compound remaining versus time to determine the degradation kinetics and estimate the shelf-life (e.g., the time at which the concentration drops to 90% of the initial value).

Visualization of this compound's Mechanism of Action and Experimental Workflows

This compound-Actin Interaction Pathway

The primary interaction of this compound is with F-actin, leading to its stabilization. This can be visualized as a direct binding event that locks the actin subunits in place, preventing depolymerization.

Caption: this compound binds to F-actin, inhibiting depolymerization.

Experimental Workflow for Stability Assessment

A typical workflow for assessing the stability of this compound involves sample preparation, stress testing, and analysis.

Caption: Workflow for this compound stability testing.

Conclusion

This compound is a valuable tool in cellular biology and has potential applications in drug development. Its stability is paramount for reliable and reproducible results. This guide provides a comprehensive overview of the recommended storage conditions and detailed protocols for assessing the stability of this compound. By adhering to these guidelines, researchers and scientists can ensure the integrity and efficacy of this important actin-binding compound in their studies. Further research focusing specifically on the quantitative stability and degradation pathways of this compound will be beneficial to the scientific community.

References

- 1. Mechanism of action of phalloidin on the polymerization of muscle actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Phalloidin enhances actin assembly by preventing monomer dissociation | Semantic Scholar [semanticscholar.org]

- 3. Actin Staining Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

An In-depth Technical Guide to the Aqueous Solubility of Dethiophalloidin

For Researchers, Scientists, and Drug Development Professionals

Abstract: Dethiophalloidin, a derivative of the F-actin binding toxin phalloidin, is formed by the cleavage of the intramolecular thioether bridge. This structural modification results in a loss of its primary biological activity but alters its physicochemical properties, including solubility. This guide provides a comprehensive overview of the factors governing the solubility of this compound in aqueous buffers. Due to the scarcity of direct quantitative data for this compound, this document synthesizes information from its parent compound, phalloidin, and established principles of peptide chemistry to provide a robust framework for its solubilization and handling.

Introduction to this compound

Phalloidin is a bicyclic heptapeptide toxin isolated from the Amanita phalloides mushroom, renowned for its high-affinity binding to filamentous actin (F-actin). Its structure is characterized by an unusual thioether bridge between a cysteine and a tryptophan residue. This bridge is critical for its biological activity.

This compound is the product of phalloidin degradation where this thioether linkage is cleaved. This cleavage typically occurs under conditions of elevated pH, leading to the loss of the rigid bicyclic structure and, consequently, its affinity for F-actin. While this renders it inactive as an actin probe, understanding its solubility is crucial for researchers studying phalloidin degradation kinetics, developing analytical standards, or investigating its potential as a scaffold in drug development.

Physicochemical Properties and Predicted Solubility

The solubility of a peptide is governed by its amino acid composition, length, charge, and hydrophobicity. While phalloidin itself is considered water-soluble, stock solutions are almost universally prepared in organic solvents like dimethyl sulfoxide (DMSO) or methanol, indicating that its solubility in aqueous buffers at high concentrations can be limited.

The cleavage of the thioether bridge in this compound linearizes a portion of the molecule. This structural change may increase its conformational flexibility and potentially expose more polar functional groups previously constrained within the bicyclic structure. Based on general principles of peptide chemistry, this could lead to an increase in aqueous solubility compared to the parent compound. However, aggregation driven by hydrophobic interactions remains a possibility.

A systematic approach, starting with the guidelines for generic peptides, is recommended:

-

Determine Net Charge: Analyze the peptide's sequence to calculate its net charge at a given pH. Assign a value of +1 to basic residues (Lys, Arg, His) and the N-terminus, and -1 to acidic residues (Asp, Glu) and the C-terminus.

-

Assess Hydrophobicity: Peptides with a high proportion (>50%) of hydrophobic residues (e.g., Trp, Leu, Ile, Val, Phe) are often poorly soluble in aqueous solutions.[1]

-

Select Initial Solvent:

-

Net Positive Charge (Basic): Attempt to dissolve in water or an acidic buffer.

-

Net Negative Charge (Acidic): Attempt to dissolve in water or a basic buffer.

-

Net Zero Charge (Neutral/Hydrophobic): May require the use of organic co-solvents.

-

Quantitative Solubility Data

Direct, experimentally determined solubility data for this compound in various aqueous buffers is not available in the peer-reviewed literature. Therefore, the following table summarizes the known solubility of its parent compound, phalloidin , which serves as a practical starting point for experimental design.

| Compound | Solvent/Buffer | Temperature | Concentration / Solubility | Source |

| Phalloidin | Water | Not Specified | Soluble to 1 mg/mL | |

| Phalloidin | Water | 0 °C | 0.5% (w/v) | [2] |

| Phalloidin | Hot Water | Elevated | "Much more soluble" | [2] |

| Phalloidin | Methanol | Not Specified | Tested to 10 mg/mL | [2] |

| Phalloidin Conjugates | Methanol or DMSO | Not Specified | Stock solutions at 0.1-5 mg/mL | [2] |

| Phalloidin | Methanol | Not Specified | Recommended stock ≤5 mg/mL (~6.4 mM) | [3] |

Note: This data is for phalloidin, not this compound. The solubility of this compound must be determined empirically.

Key Factors Influencing this compound Solubility

The solubilization of this compound in an aqueous buffer is a multifactorial process. Researchers must consider the interplay of the following variables to achieve a stable, homogenous solution.

-

pH of the Buffer: The pH is the most critical factor as it dictates the ionization state of the peptide's acidic and basic residues. Adjusting the pH away from the peptide's isoelectric point (pI) will increase the net charge and enhance solubility by promoting electrostatic repulsion between molecules.

-

Buffer Composition and Ionic Strength: The type of salt and its concentration can influence solubility. While moderate ionic strengths (e.g., 150 mM NaCl in PBS) can mimic physiological conditions and improve solubility, very high salt concentrations can lead to "salting out" and cause precipitation.

-

Use of Co-solvents: For peptides that are hydrophobic or prone to aggregation, the addition of a small amount of an organic co-solvent is often necessary.[4] The recommended approach is to first dissolve the peptide in the pure organic solvent (e.g., DMSO, DMF, methanol) and then slowly add the aqueous buffer to the desired final concentration while vortexing.[5]

-

Temperature: For many substances, solubility increases with temperature. Gentle warming (<40°C) can aid in the dissolution of peptide powders.[6] However, prolonged exposure to heat can degrade the peptide, so this should be done cautiously.

-

Peptide Aggregation: Peptides can form insoluble aggregates through intermolecular hydrogen bonding or hydrophobic interactions.[7] Aggregation can sometimes be reversed by sonication, which provides energy to break up the aggregates, or by dissolving in denaturing agents like 6 M guanidine-HCl (though this is often incompatible with biological assays).[1][6]

References

- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. jpt.com [jpt.com]

- 5. Wytyczne dotyczące rozpuszczalności peptydów [sigmaaldrich.com]

- 6. biorbyt.com [biorbyt.com]

- 7. researchgate.net [researchgate.net]

Understanding the "Dethio" Modification in Phallotoxins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the "dethio" modification in phallotoxins, a class of bicyclic heptapeptide toxins known for their potent and specific interaction with filamentous actin (F-actin). While direct experimental data on dethio-phalloidin is not extensively available in current literature, this document extrapolates from the well-established structure-activity relationships of phallotoxins to provide a comprehensive understanding of the critical role of the thioether bridge and the putative consequences of its removal.

Introduction to Phallotoxins and the Tryptathionine Bridge

Phallotoxins, isolated from the death cap mushroom Amanita phalloides, are powerful tools in cell biology for stabilizing and visualizing F-actin.[1][2] Their rigid, bicyclic structure is crucial for their high-affinity binding to actin filaments. A key feature of this structure is the tryptathionine bridge, a thioether linkage between a cysteine and a tryptophan residue.[3][4] This bridge is not merely a structural component but is essential for the biological activity of phallotoxins, contributing to the conformational rigidity required for potent actin binding.[3] Studies on phallotoxin analogs have demonstrated that modifications to this thioether linkage can dramatically alter their affinity for F-actin.[1]

The "Dethio" Modification: A Hypothetical Derivative

The term "dethio" in the context of phallotoxins refers to the removal of the sulfur atom from the tryptathionine bridge, effectively cleaving the bicyclic structure into a monocyclic peptide. This guide will refer to the resulting molecule as dethio-phalloidin. Based on the established importance of the rigid bicyclic structure for actin binding, it is hypothesized that the "dethio" modification would lead to a significant reduction, if not complete abolishment, of the toxin's biological activity.

Quantitative Data: Phalloidin vs. Hypothetical Dethio-Phalloidin

While direct quantitative data for dethio-phalloidin is not available, the following table summarizes the known data for phalloidin and provides a hypothetical comparison for dethio-phalloidin based on structure-activity relationship studies of other phallotoxin analogs with modified bridges.[1]

| Parameter | Phalloidin | Hypothetical Dethio-Phalloidin | Reference |

| Binding Affinity to F-Actin (Kd) | ~20-40 nM | > 100 µM (predicted) | [1] |

| Effect on Actin Polymerization | Strong promotion and stabilization | Negligible effect (predicted) | [1][3] |

| Toxicity (LD50, mouse, i.p.) | ~2 mg/kg | Significantly higher (predicted) | [2] |

Experimental Protocols

The following are detailed, hypothetical methodologies for the synthesis and analysis of dethio-phalloidin.

Synthesis of Dethio-Phalloidin via Raney Nickel Desulfurization

This protocol is adapted from established methods for Raney nickel desulfurization of sulfur-containing organic compounds.[5][6][7]

Objective: To cleave the thioether bond in phalloidin to produce dethio-phalloidin.

Materials:

-

Phalloidin

-

Raney Nickel (activated)

-

Anhydrous ethanol

-

Argon gas

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Celite

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Mass spectrometer

Procedure:

-

Dissolve 10 mg of phalloidin in 20 mL of anhydrous ethanol in a 50 mL round-bottom flask equipped with a magnetic stir bar.

-

Add a 10-fold excess (by weight) of activated Raney nickel to the solution.

-

Flush the flask with argon gas and fit it with a reflux condenser.

-

Heat the reaction mixture to reflux with vigorous stirring for 4-6 hours.

-

Monitor the reaction progress by taking small aliquots, filtering off the Raney nickel, and analyzing by HPLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the Raney nickel. Wash the Celite pad with ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by preparative HPLC using a water/acetonitrile gradient.

-

Characterize the purified product by mass spectrometry to confirm the molecular weight corresponding to dethio-phalloidin.

Actin Binding Assay

This protocol describes a cosedimentation assay to determine the binding affinity of dethio-phalloidin to F-actin.

Objective: To quantify the binding of dethio-phalloidin to F-actin.

Materials:

-

Rabbit skeletal muscle actin

-

G-buffer (2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl2)

-

Polymerization buffer (50 mM KCl, 2 mM MgCl2, 1 mM ATP)

-

Dethio-phalloidin (from synthesis)

-

Phalloidin (as a positive control)

-

Ultracentrifuge

-

SDS-PAGE equipment

Procedure:

-

Prepare G-actin at a concentration of 10 µM in G-buffer.

-

Induce polymerization by adding polymerization buffer and incubating at room temperature for 1 hour.

-

Prepare a series of concentrations of dethio-phalloidin and phalloidin.

-

Incubate the F-actin with varying concentrations of the compounds for 30 minutes at room temperature.

-

Centrifuge the samples at 150,000 x g for 30 minutes to pellet the F-actin and any bound ligand.

-

Carefully separate the supernatant from the pellet.

-

Resuspend the pellet in SDS-PAGE sample buffer.

-

Analyze both the supernatant and pellet fractions by SDS-PAGE.

-

Quantify the amount of actin in the pellet and supernatant using densitometry.

-

The amount of bound dethio-phalloidin can be inferred from the amount of actin in the pellet at different concentrations. A significant decrease in actin pelleting in the presence of dethio-phalloidin compared to the control would indicate a lack of stabilization and binding.

Visualizations

Molecular Structures

Caption: Comparison of Phalloidin and hypothetical Dethio-Phalloidin structures.

Experimental Workflow: Synthesis and Analysis

Caption: Hypothetical workflow for the synthesis and analysis of Dethio-Phalloidin.

Signaling Pathway: Effect on Actin Polymerization

Caption: Phalloidin's effect on actin dynamics versus the hypothesized lack of effect of Dethio-Phalloidin.

Conclusion

References

- 1. Phalloidin synthetic analogues: structural requirements in the interaction with F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phalloidin - Wikipedia [en.wikipedia.org]

- 3. Tryptathionine bridges in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Total Synthesis of the Death Cap Toxin Phalloidin: Atropoisomer Selectivity Explained by Molecular-Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. organicreactions.org [organicreactions.org]

- 7. Desulfurization of sulfur amino acids and proteins with Raney nickel - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential of Dethiophalloidin as a Scaffold for Fluorescent Probes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dethiophalloidin, a derivative of the F-actin binding toxin phalloidin, presents a compelling molecular scaffold for the development of targeted fluorescent probes. While native phalloidin and its derivatives, including this compound, are not intrinsically fluorescent, their high affinity and specificity for filamentous actin (F-actin) make them ideal carriers for fluorophores. This technical guide explores the potential fluorescent properties that could be imparted to this compound by conjugation with various dyes. By examining the well-established characteristics of existing fluorescent phalloidin conjugates, we can infer the potential utility of fluorescently labeled this compound for visualizing the actin cytoskeleton in research and diagnostic applications.

Introduction: The Phalloidin Family and F-Actin Labeling

Phalloidin is a bicyclic peptide toxin isolated from the Amanita phalloides mushroom, commonly known as the death cap.[1] It is widely used in cell biology to selectively label F-actin, the polymeric form of actin that constitutes a major component of the cytoskeleton in eukaryotic cells.[2][3] Phalloidin's binding stabilizes actin filaments, preventing their depolymerization. This property, combined with its high specificity, has made it an invaluable tool for fluorescence microscopy.[4][5]

Phalloidin itself is not fluorescent.[6] To be visualized, it must be chemically conjugated to a fluorescent dye.[5][6] A wide array of fluorescent phalloidin conjugates are commercially available, spanning the visible spectrum and offering varying levels of brightness and photostability.[2][7] These conjugates are water-soluble and effectively stain F-actin at nanomolar concentrations in fixed and permeabilized cells.[2][4]

This compound is a derivative of phalloidin in which the thioether bridge is cleaved. While its binding affinity to F-actin may differ from that of phalloidin, its structural similarity suggests it could also serve as a specific F-actin probe if rendered fluorescent. This guide will, therefore, use the extensive data available for fluorescent phalloidin conjugates to model the potential properties and applications of fluorescently labeled this compound.

Quantitative Data on Fluorescent Phalloidin Conjugates

The choice of a fluorescent phalloidin conjugate depends on the specific application, including the available excitation sources (e.g., lasers on a confocal microscope) and the presence of other fluorophores in multiplexing experiments.[2][5] The following tables summarize the key quantitative properties of commonly used fluorescent phalloidin conjugates.

Table 1: Spectroscopic Properties of Common Fluorescent Phalloidin Conjugates

| Fluorophore Conjugate | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Molar Extinction Coefficient (cm⁻¹M⁻¹) |

| Green Fluorescence | ||||

| Alexa Fluor 488 Phalloidin | 495 | 519 | 0.92 | 71,000 |

| Fluorescein (FITC) Phalloidin | 496 | 516 | 0.92 | 75,000 |

| CF®488A Phalloidin | 490 | 515 | 0.90 | 70,000 |

| Orange/Red Fluorescence | ||||

| Rhodamine (TRITC) Phalloidin | 540 | 565 | 0.76 | 95,000 |

| Alexa Fluor 546 Phalloidin | 556 | 573 | 0.79 | 104,000 |

| Alexa Fluor 568 Phalloidin | 578 | 603 | 0.69 | 91,300 |

| Alexa Fluor 594 Phalloidin | 590 | 617 | 0.66 | 92,000 |

| Far-Red/Near-IR Fluorescence | ||||

| Alexa Fluor 647 Phalloidin | 650 | 668 | 0.33 | 239,000 |

| CF®647 Phalloidin | 650 | 665 | N/A | 240,000 |

Note: Quantum yield and molar extinction coefficient values are for the free dyes and may vary slightly when conjugated to phalloidin. Data is compiled from manufacturer specifications and literature.

Experimental Protocols

The following are detailed methodologies for the preparation and use of fluorescent phalloidin conjugates for staining F-actin in cultured cells. These protocols would be directly applicable to a hypothetical fluorescently labeled this compound.

Preparation of Stock Solutions

-

Reconstitution: Fluorescent phalloidin conjugates are typically supplied as a lyophilized powder. To create a stock solution, dissolve the contents of the vial in methanol. For example, dissolving 300 units in 1.5 mL of methanol yields a 200 units/mL (approximately 6.6 µM) stock solution.

-

Storage: Store the methanol stock solution at -20°C, protected from light. When stored properly, the solution is stable for at least one year.

Staining Protocol for Cultured Cells

This protocol is suitable for cells grown on coverslips.

-

Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

-

Fixation:

-

Carefully remove the culture medium.

-

Wash the cells twice with pre-warmed phosphate-buffered saline (PBS), pH 7.4.

-

Fix the cells by incubating with 3.7% formaldehyde or 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[8] Note: Do not use methanol for fixation as it can disrupt actin filament integrity.[3]

-

Wash the cells twice with PBS for 5 minutes each.

-

-

Permeabilization:

-

(Optional) Blocking: To reduce non-specific background staining, incubate the cells with 1% Bovine Serum Albumin (BSA) in PBS for 20-30 minutes at room temperature.[1]

-

Staining:

-

Prepare the staining solution by diluting the fluorescent phalloidin stock solution in PBS containing 1% BSA to the desired working concentration (typically 1:20 to 1:1000 dilution, resulting in a final concentration of approximately 165 nM to 33 nM).

-

Remove the blocking solution and add the staining solution to the coverslips.

-

Incubate for 20-60 minutes at room temperature, protected from light.[1]

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells two to three times with PBS for 5 minutes each.

-

-

Mounting:

-

Briefly rinse the coverslips in deionized water to remove salt crystals.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Seal the edges of the coverslips with nail polish or a commercial sealant.

-

-

Imaging:

-

Image the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of fluorescent phalloidin conjugates.

Caption: Workflow for F-actin staining in cultured cells.

Caption: Interaction of fluorescent phalloidin with F-actin.

Conclusion and Future Directions

While this compound itself is unlikely to possess intrinsic fluorescence, its structural similarity to phalloidin makes it a prime candidate for chemical conjugation to fluorescent dyes. The extensive knowledge base surrounding fluorescent phalloidin conjugates provides a clear roadmap for the development and application of fluorescent this compound probes. Such probes could offer alternative binding kinetics or cellular permeability, potentially expanding the toolkit for studying the actin cytoskeleton. Future research should focus on the synthesis of fluorescently labeled this compound and a thorough characterization of its spectroscopic properties, binding affinity for F-actin, and performance in cellular imaging applications. These efforts will determine if this compound-based probes can provide novel advantages for researchers, scientists, and drug development professionals.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - US [thermofisher.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Fluorescent Phalloidin: a Practical Stain for Visualizing Actin Filaments | AAT Bioquest [aatbio.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. biotium.com [biotium.com]

- 8. yeasenbio.com [yeasenbio.com]

- 9. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]

Methodological & Application

Application Notes and Protocols for F-actin Staining using Phalloidin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction and Principle

Visualizing the actin cytoskeleton is fundamental to understanding a vast array of cellular processes, including cell motility, division, and maintenance of cell shape. Filamentous actin (F-actin) is a primary component of this dynamic structure. Phalloidin, a bicyclic heptapeptide toxin isolated from the Amanita phalloides mushroom, is the gold-standard probe for labeling F-actin in fixed cells.[1]

Phalloidin binds with high affinity and specificity to the grooves between F-actin subunits, stabilizing the filament by preventing its depolymerization.[2] When conjugated to a fluorescent dye, phalloidin becomes a powerful tool for high-resolution imaging of the actin cytoskeleton in fluorescence microscopy.[3] These conjugates offer several advantages over antibody-based methods, including their small size (~12-15 Å diameter, <2000 daltons), which allows for denser labeling without causing steric hindrance, and their ability to bind actin from a wide variety of species, both plant and animal.[2][4]

A Note on Dethiophalloidin

The user query specifically mentioned "this compound." Phalloidin's structure includes an unusual thioether bridge between a cysteine and a tryptophan residue, which is crucial for its high-affinity binding to F-actin.[4] "this compound" would be a derivative lacking this critical structural component. It is known that cleavage of this thioether bridge, for instance at an elevated pH, causes phalloidin to lose its affinity for actin.[4] Consequently, this compound is expected to have a significantly lower binding affinity for F-actin, making it unsuitable as a specific and stable staining reagent. For this reason, this compound is not used for F-actin staining, and fluorescent conjugates are not commercially available. These application notes will, therefore, focus on the widely used and validated fluorescent phalloidin conjugates.

Quantitative Data Summary

The following tables summarize the key properties of phalloidin conjugates for easy reference and comparison.

Table 1: General Properties of Phalloidin Conjugates

| Property | Description | Reference |

| Target | Filamentous Actin (F-actin) | [1] |

| Binding Ratio | ~1 phalloidin molecule per actin subunit | [4] |

| Binding Specificity | High for F-actin; does not bind G-actin monomers | [4] |

| Molecular Weight | < 2000 Daltons (conjugate-dependent) | [2] |

| Typical Staining Conc. | Nanomolar range (e.g., 100-200 nM) | [1] |

| Effect on F-actin | Stabilizes filaments, prevents depolymerization | [2] |

| Cell Permeability | No, requires cell fixation and permeabilization | [5] |

| Species Reactivity | Broad (animals, plants, fungi) | [5] |

Table 2: Spectral Properties of Common Fluorescent Phalloidin Conjugates

| Fluorophore Conjugate | Excitation (nm) | Emission (nm) | Common Applications |

| Alexa Fluor 350 Phalloidin | 346 | 442 | UV-excitation, blue emission |

| Alexa Fluor 488 Phalloidin | 496 | 518 | Green channel, common for multiplexing |

| Rhodamine Phalloidin (TRITC) | 540 | 565 | Orange/Red channel |

| Alexa Fluor 568 Phalloidin | 578 | 603 | Red channel, bright and photostable |

| Alexa Fluor 647 Phalloidin | 650 | 668 | Far-red channel, for multiplexing with blue/green probes |

Note: Data for this compound is not available as it is not a standard reagent for this application.

Experimental Protocols

This section provides a detailed methodology for staining F-actin in cultured mammalian cells using fluorescently labeled phalloidin.

I. Reagent Preparation

-

Phalloidin Stock Solution: Fluorescent phalloidin conjugates are typically supplied as a lyophilized powder.

-

Briefly centrifuge the vial to collect the powder at the bottom.

-

Reconstitute in high-quality, anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to create a stock solution (e.g., at 1000X the final working concentration). A common stock concentration is ~200 units/mL, where one unit is sufficient to stain one coverslip.

-

Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

-

-

Staining Working Solution:

-

On the day of the experiment, dilute the stock solution to a 1X working concentration in a buffered solution such as Phosphate-Buffered Saline (PBS) containing 1% Bovine Serum Albumin (BSA).

-

A typical final concentration is 1 unit per 200 µL of staining buffer. For example, add 5 µL of a 200 units/mL methanolic stock to 200 µL of PBS with 1% BSA for each coverslip.[4]

-

-

Fixation Solution:

-

Prepare a fresh solution of 3.7-4% methanol-free formaldehyde in PBS.

-

Caution: Formaldehyde is toxic. Handle in a fume hood.

-

Note: Do not use methanol as a fixative, as it can disrupt actin filaments during the fixation process.[2]

-

-

Permeabilization Solution:

-

Prepare a solution of 0.1% Triton X-100 in PBS.

-

II. Staining Protocol for Adherent Cells

This protocol assumes cells are grown on sterile glass coverslips in a petri dish or multi-well plate. All steps are performed at room temperature unless otherwise specified.

-

Cell Culture: Grow cells on coverslips to the desired confluency (typically 50-80%).

-

Wash: Gently aspirate the culture medium and wash the cells twice with pre-warmed PBS.

-

Fixation:

-

Aspirate the PBS.

-

Add the 4% formaldehyde fixation solution and incubate for 10-20 minutes.

-

-

Wash: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.

-

Permeabilization:

-

Aspirate the PBS.

-

Add the 0.1% Triton X-100 permeabilization solution and incubate for 5-10 minutes. This step allows the phalloidin conjugate to enter the cell.

-

-

Wash: Aspirate the permeabilization solution and wash the cells three times with PBS.

-

Blocking (Optional but Recommended):

-

To reduce non-specific background staining, incubate the cells with PBS containing 1% BSA for 20-30 minutes.[4]

-

-

Staining:

-

Aspirate the blocking solution.

-

Add the 1X phalloidin working solution to each coverslip, ensuring the cells are completely covered.

-

Incubate for 20-60 minutes at room temperature, protected from light.

-

-

Wash: Aspirate the staining solution and wash the cells two to three times with PBS to remove unbound conjugate.

-

Counterstaining (Optional): If desired, nuclei can be counterstained with a DNA dye like DAPI (4',6-diamidino-2-phenylindole) by adding it to one of the final wash steps.

-

Mounting:

-

Carefully remove the coverslip from the dish.

-

Invert the coverslip onto a drop of mounting medium on a clean microscope slide.

-

Seal the edges with nail polish or a commercial sealant and allow it to dry.

-

-

Imaging:

-

Image the specimen using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorophore.

-

Store slides at 4°C in the dark. The signal should be stable for several months.

-

Note on Combining with Immunofluorescence: Phalloidin staining is compatible with standard immunofluorescence protocols. The fluorescent phalloidin conjugate can be added along with either the primary or the secondary antibody incubation step.

Visualizations

Mechanism of F-actin Stabilization by Phalloidin

The diagram below illustrates how phalloidin binds to and stabilizes F-actin, and why the thioether bridge, absent in this compound, is critical for this interaction.

Caption: Phalloidin's structure, including a key thioether bridge, allows for high-affinity binding and stabilization of F-actin.

Experimental Workflow for F-actin Staining

The following diagram outlines the key steps in the protocol for staining F-actin in cultured cells.

Caption: A step-by-step workflow for fluorescently labeling F-actin in fixed and permeabilized cells.

References

- 1. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. Labeling Actin with Phalloidin vs. Antibodies: Smaller Size for Greater Density - Nordic Biosite [nordicbiosite.com]

- 3. embopress.org [embopress.org]

- 4. Structural insights into actin filament recognition by commonly used cellular actin markers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Visualizing the Dynamic Actin Cytoskeleton in Living Cells: Application Notes and Protocols for Fluorescent Probes

Introduction

The actin cytoskeleton is a highly dynamic and intricate network of protein filaments that plays a pivotal role in a multitude of cellular processes, including cell motility, morphogenesis, cytokinesis, and intracellular transport. The ability to visualize and quantify the dynamics of the actin cytoskeleton in living cells is crucial for understanding these fundamental biological processes and for the development of novel therapeutics targeting diseases associated with cytoskeletal dysregulation.

While fluorescently labeled phalloidin is a widely used tool for staining F-actin in fixed cells, its toxicity and inability to cross the plasma membrane of living cells preclude its use in live-cell imaging. This has led to the development of a variety of fluorescent probes specifically designed for visualizing actin dynamics in real-time. This document provides detailed application notes and protocols for the use of several popular and effective fluorescent probes for live-cell actin imaging: Lifeact , Utrophin CH-domain (UtrCH) , F-tractin , and SiR-actin .

Overview of Live-Cell Actin Probes

A selection of commonly used fluorescent probes for live-cell actin imaging is presented below, highlighting their key properties.

| Probe | Type | Description | Advantages | Disadvantages |

| Lifeact | Peptide | A 17-amino acid peptide derived from yeast Abp140.[1] | Small size, low perturbation of actin dynamics at low expression levels.[1] | Can form actin aggregates and disrupt actin architecture at high expression levels.[2] |

| Utrophin CH-domain (UtrCH) | Protein Domain | The calponin-homology domain of human utrophin. | Faithfully reports F-actin distribution with minimal effect on actin dynamics.[3] | Larger than peptide-based probes, which could lead to steric hindrance. Can cause F-actin formation in the nucleus at high expression levels.[4] |

| F-tractin | Peptide | A 43-amino acid peptide from rat inositol 1,4,5-trisphosphate 3-kinase A.[5] | Robustly labels cytoplasmic F-actin structures without causing major defects at appropriate expression levels.[4] | Can induce actin bundling and impair cell migration at high expression levels.[6][7] |

| SiR-actin | Synthetic Dye | A cell-permeable, fluorogenic probe based on the actin-binding molecule jasplakinolide and the silicon rhodamine (SiR) dye.[2][8] | No need for transfection, low background fluorescence, suitable for super-resolution microscopy.[2][8] | Can alter actin dynamics at higher concentrations due to its jasplakinolide base.[2][9] |

Quantitative Data on Live-Cell Actin Probes

The following table summarizes key quantitative parameters for the discussed actin probes, providing a basis for probe selection and experimental design.

| Probe | Dissociation Constant (Kd) for F-actin | Reported Effects on Actin Dynamics |

| Lifeact | ~1.2 - 2.2 µM[1][10][11] | Minimal effect on retrograde flow (4 µm/min, similar to control) at low expression.[1][12] |

| Utrophin CH-domain (UtrCH) | ~19 µM (for the 261 amino acid domain)[13] | Does not stabilize F-actin in vitro and has no obvious effects on actin-dependent processes in vivo.[3] |

| F-tractin | ~8.5 - 10 µM[5][6] | Can induce longer filopodia and radial actin bundles at high expression levels.[6] |

| SiR-actin | Not readily available (complex binding kinetics) | Can slow cell migration at higher concentrations.[14] No significant influence on migration at optimal concentrations.[15] |

Experimental Protocols

Detailed protocols for cell preparation, labeling, and imaging are provided below for each class of live-cell actin probe.

Genetically Encoded Probes: Lifeact, Utrophin CH-domain, and F-tractin

These probes are typically introduced into cells via transfection of a plasmid encoding the probe fused to a fluorescent protein (e.g., EGFP, tdTomato).

Materials:

-

Plasmid DNA encoding the desired fluorescently tagged actin probe (e.g., pEGFP-Lifeact, pEGFP-UtrCH, ptdTomato-F-tractin)

-

Mammalian cell line of interest

-

Cell culture medium and supplements

-

Transfection reagent (e.g., Lipofectamine)

-

Imaging dishes with glass bottoms

-

Fluorescence microscope equipped for live-cell imaging (with environmental chamber)